5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazole-3-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)pyrazole-3-carboxylic acid with the amino group of ethylamine. It has a role as a Hsp90 inhibitor. It is a member of pyrazoles, a member of resorcinols, a member of monochlorobenzenes, a monomethoxybenzene and an aromatic amide.
Related Compounds
Rimonabant (SR141716A)
Compound Description: Rimonabant [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide] is a high-affinity CB1 receptor selective antagonist. It showed clinical evidence of weight-reducing action but was withdrawn from the market due to severe psychiatric effects. [, , , , , , , , ]
Relevance: Rimonabant and 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide share the core structure of a 1,5-diarylpyrazole-3-carboxamide. Both compounds have various substitutions on the phenyl rings at positions 1 and 5 of the pyrazole ring, and both contain a carboxamide group at position 3, although the substituent on the nitrogen differs. [, , , , , , , , ]
AM281
Compound Description: AM281 [1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide] is a potent and selective CB1 receptor antagonist. It has been used in research to investigate the role of CB1 receptors in various physiological processes. [, , ]
Relevance: Like Rimonabant, AM281 and the target compound, 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, share the 1,5-diarylpyrazole-3-carboxamide core structure. Variations exist in the substituents on the phenyl rings and the carboxamide nitrogen. [, , ]
JHU75528
Compound Description: JHU75528 [1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] is a novel CB1 receptor ligand developed for potential use in positron emission tomography (PET) imaging studies. It displays high binding affinity and lower lipophilicity compared to Rimonabant and AM281. []
Relevance: JHU75528 and 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide belong to the same class of 1,5-diarylpyrazole-3-carboxamides. The main structural differences lie in the presence of a cyano group at position 4 and variations in the substituents on the phenyl rings and carboxamide nitrogen. []
JHU75575
Compound Description: JHU75575 [1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] is another novel CB1 receptor ligand synthesized for potential use in PET imaging. Like JHU75528, it exhibits high affinity and lower lipophilicity compared to Rimonabant and AM281. []
Relevance: JHU75575 is structurally similar to 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, as both are 1,5-diarylpyrazole-3-carboxamides. The key differences are the presence of a cyano group at position 4, a bromine substituent on one of the phenyl rings, and variations in the substituents on the other phenyl ring and carboxamide nitrogen. []
SR147778
Compound Description: SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat and human CB1 receptors. [, ]
Relevance: SR147778 shares the core 1,5-diarylpyrazole-3-carboxamide structure with 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide. Structural distinctions include the presence of an ethyl group at position 4, a bromine substituent on one phenyl ring, and variations in the substituents on the other phenyl ring and carboxamide nitrogen. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Megestryl acetate is a synthetic progestogen and derivative of progesterone originally developed as a contraceptive. It binds with high relative affinity to the progesterone, androgen, and glucocorticoid receptors in mammary cancer cells. It increases neuropeptide Y by 90-140% and inhibits calcium channel currents in the rat hypothalamus. Megestryl acetate decreases cytokine and serotonin production in patient-derived peripheral blood mononuclear cells (PBMCs). In rats, it increases food and water intake when administered at a dose of 50 mg/kg per day. Formulations containing megestryl acetate have been used in the treatment of endometriosis, hormone-related cancers, and as an appetite stimulant for cancer patients with anorexia and cachexia. Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells. Megestrol acetate is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. Megestrol acetate has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995) 17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer.
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Selective estrogen receptor modulator (SERM). Binds to both ERα (Kd = 90pM) and ERβ. Tissue-dependently inhibits or activates ER-induced transcription. Inhibits estradiol-induced progesterone receptor activity in hypothalamic cells (IC50 = 1nM). Orally Active. Raloxifene (hydrochloride) is an analytical reference standard categorized as a selective estrogen receptor modulator (SERM). It has been detected as an adverse analytical finding (AAF) during anti-doping testing. This product is intended for use in analytical forensic applications. This product is also available as a general research tool. Raloxifene is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor with an IC50 value of 0.4 nM. It exhibits estrogenic activity in bone cells without stimulating breast or uterine tissues. Raloxifene guards endothelial cells obtained from rat aortic rings against oxidative insult (1 µM) and lowers serum cholesterol in ovariectomized rodents (ED50 = 0.2 mg/kg). Raloxifene also inhibits the voltage-gated potassium channel Kv4.3 in an estrogen-independent manner (IC50 = 2 µM). Formulations containing raloxifene have been shown to reduce bone resorption and promote bone formation in post-menopausal women. Raloxifene Hydrochloride is the hydrochloride salt form of raloxifene, a selective benzothiophene estrogen receptor modulator (SERM) with lipid lowering effects and activity against osteoporosis. Raloxifene hydrochloride specifically binds to estrogen receptors in responsive tissue, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it promotes or suppresses the transcription of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects. This agent functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In tissue like bone, it decreases bone resorption and bone turnover and increases bone mineral density. Raloxifene hydrochloride acts as an estrogen antagonist in uterine and breast tissue. This agent also exerts an anti-proliferative effect on estrogen-sensitive breast cancer. Raloxifene hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of raloxifene and hydrogen chloride. It has a role as a bone density conservation agent, an estrogen antagonist and an estrogen receptor modulator. It contains a raloxifene(1+). A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue.
Ospemifene is a non-hormonal selective estrogen receptor modulator (SERM). It binds to estrogen receptor α (ERα) and ERβ (Kis = 380 and 410 nM, respectively). It increases vaginal weight and vaginal epithelial height (ED50s = 0.48 and 0.39 mg/kg per day, respectively) in an ovariectomized rat model of menopause. Ospemifene also increases progesterone receptor protein expression in vaginal epithelium and stroma and inhibits estrogen response element-mediated transactivation induced by 17β-estradiol in a reporter assay using MCF-7 cells. Formulations containing ospemifene have been used in the treatment of vulvar and vaginal atrophy-induced dyspareunia. The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia. Ospemifene is an organochlorine compound that is a selective estrogen receptor modulator; used for treatment of dyspareunia. It has a role as an estrogen receptor modulator, an antineoplastic agent and an anti-inflammatory agent. It is an organochlorine compound, an aromatic ether and a primary alcohol. It derives from a hydride of a stilbene. Ospemifene is a new selective non-hormonal estrogen receptor modulator (SERM) that is used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. FDA approved on February 26, 2013.
Toremifene (citrate) is an orally bioavailable selective estrogen receptor modulator (SERM) that evokes tissue-dependent effects similar to that of tamoxifen. It has been shown to block estrogen-stimulated growth of MCF-7 breast cancer cells grown in tissue culture, to inhibit ovariectomy-induced bone loss in rats, and to stimulate endometrial growth similar to that of tamoxifen. Toremifene Citrate is an oral selective estrogen receptor modulator (SERM), used in the treatment of advanced breast cancer. Toremifene (7.5 mM) causes approximately 60% of the cells to exhibit morphologic characteristics typical of cells undergoing programmed death, or apoptosis in human breast cancer cells. Toremifene (5-10 mM) results in elevated levels of TRPM-2 and TGF beta 1 mRNAs in in vitro or in vivo grown tumor cells. Toremifene causes growth inhibition of estrogen-sensitive breast cancer cells by inducing some cells to undergo apoptosis and by inhibiting other cells from entering mitosis. Toremifene, at the highest tested dose, increases the incidence of hepatocellular carcinomas in the DEN-initiated groups to a level one-third that observed with Tamoxifen administration to DEN-initiated rats. Toremifene increases the incidence of hypernephromas in previously DEN-initiated rats.
Budesonide is a glucocorticoid and an agonist of glucocorticoid receptors (EC50 = 45.7 pM in a transactivation assay). It is selective for glucocorticoid over mineralocorticoid receptors (EC50 = 7,620 pM). Budesonide inhibits LPS-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs; IC50 = 0.96 nM). It reduces levels of IL-1β and eotaxin in the lungs and the number of eosinophils and neutrophils in bronchoalveolar lavage fluid (BALF) in a rat model of ovalbumin-induced airway inflammation when administered at a dose of 3 mg/kg. Intracolonic administration of budesonide decreases colon wet weight and colonic myeloperoxidase (MPO) activity in a rat model of oxazolone-induced colitis. Formulations containing budesonide have been used in the treatment of Crohn's disease, ulcerative colitis, allergic rhinitis, and asthma. Budesonide is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon administration, budesonide binds to intracellular glucocorticoid receptors (GRs) and induces the expression of glucocorticoid-responsive genes that encode for anti-inflammatory mediators, such as certain anti-inflammatory cytokines, including interleukin 10 (IL-10), and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, budesonide prevents the release of pro-inflammatory cytokines from epithelial cells and macrophages, including interleukin 6 (IL-6), IL-8, interferon-beta (IFNb), and inhibits nuclear factor kappa-B (NF-kB) activation thereby decreasing NF-kB-mediated inflammation. Budesonide is a corticosteroid that undergoes high first pass elimination by the liver so that systemic levels after oral administration are minimal. Budesonide has been used orally for several immune mediated gastrointestinal and liver diseases and as nasal spray or by inhalation for allergic rhinitis, asthma and chronic obstructive lung disease. Neither inhalant nor oral budesonide has been linked to serum enzyme elevations during therapy or to convincing instances of clinically apparent acute liver injury. Budesonide is a glucocorticoid steroid having a highly oxygenated pregna-1,4-diene structure. It is used mainly in the treatment of asthma and non-infectious rhinitis and for treatment and prevention of nasal polyposis. It has a role as an anti-inflammatory drug, a bronchodilator agent and a drug allergen. It is an 11beta-hydroxy steroid, a glucocorticoid, a cyclic acetal, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta,Delta-steroid and a primary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
A cell-permeable synthetic steroid that acts as a potent selective antagonist of progesterone (PR) and glucocorticoid (GR) receptors in vitro and in vivo. Acts as a silent antagonist at PR and has a higher affinity than progesterone. Mifepristone is an antagonist of glucocorticoid, progesterone, and androgen receptors (Kis = 0.1, 0.64, and 0.65 nM, respectively). It is selective for these receptors over the mineralocorticoid receptor (MR), estrogen receptor α (ERα), and ERβ (Kis = 640, >200, and >750 nM, respectively). In cell-based assays, mifepristone inhibits alkaline phosphatase activity stimulated by the progesterone receptor agonist R5020 as well as reporter transcription stimulated by either dexamethasone or R5020 (IC50s = 7, 5.9, and 1.3 nM, respectively). It also inhibits synthetic androgen R1881-stimulated reporter transcription in a concentration-dependent manner. Mifepristone (10 µM) inhibits growth of 4-OHT-resistant MCF-7 breast cancer cells in vitro. It also inhibits tumor growth in an SKOV3 ovarian cancer nude mouse xenograft model when administered at doses of 0.5 or 1 mg per day. Formulations containing mifepristone have been used for the induction of medical abortions. Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities. Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury. Mifepristone, also known as mifeprex or mifegyne, belongs to the class of organic compounds known as oxosteroids. These are steroid derivatives carrying a C=O group attached to steroid skeleton. Mifepristone is a drug which is used for the medical termination of intrauterine pregnancy through 49 days' pregnancy. also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous cushing's syndrome who have type 2 diabetes mellitus or glucose intolerance and are not candidates for surgery or have had unsuccessful surgery. Mifepristone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mifepristone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, mifepristone is primarily located in the cytoplasm and membrane (predicted from logP). Mifepristone can be biosynthesized from estrane. Mifepristone is a potentially toxic compound.